molecular formula C24H22N2O4 B5226920 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B5226920
M. Wt: 402.4 g/mol
InChI Key: XFJJOHYUZQIQCM-UHFFFAOYSA-N
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and promising biological activities, making it an attractive target for researchers.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. Some of the effects of this compound include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
2. Reduction of inflammation: this compound has been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases.
3. Antimicrobial activity: This compound has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments include its unique chemical structure, promising biological activities, and availability of synthetic methods. However, limitations include its potential toxicity, limited understanding of its mechanism of action, and lack of clinical data.

Future Directions

1. Development of more potent analogs: Researchers can explore the synthesis of new analogs of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide with improved biological activities.
2. Evaluation of clinical potential: Further studies are needed to evaluate the clinical potential of this compound in the treatment of various diseases.
3. Investigation of mechanism of action: Researchers can further investigate the mechanism of action of this compound to better understand its biological activities.
4. Study of structure-activity relationships: Researchers can explore the relationship between the structure of this compound and its biological activities to design more potent analogs.
5. Development of drug delivery systems: Researchers can explore the development of drug delivery systems for this compound to improve its bioavailability and reduce toxicity.
In conclusion, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its biological activities and evaluate its clinical potential.

Synthesis Methods

The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. One of the most common methods for synthesizing this compound is through the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-(3,4-dimethoxyphenyl)butyric acid chloride in the presence of a base, such as triethylamine.

Scientific Research Applications

The unique chemical structure of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit various biological activities, making it a promising compound for scientific research. Some of the potential applications of this compound include:
1. Anti-cancer activity: Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential anti-cancer agent.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
3. Anti-microbial activity: Studies have shown that this compound has antimicrobial properties, making it a potential treatment for bacterial and fungal infections.

Properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-14-11-19-21(12-15(14)2)30-24(26-19)16-5-8-18(9-6-16)25-23(27)17-7-10-20(28-3)22(13-17)29-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJJOHYUZQIQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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